巴瓦克酮

描述

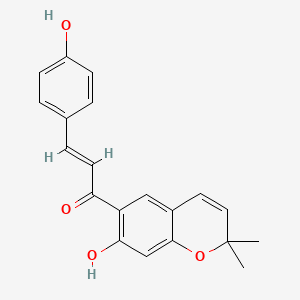

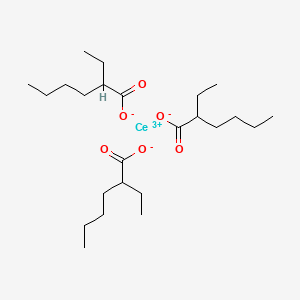

Bavachromene is a chromenochalcone that can be extracted from the seeds of Psoralea corylifolia . It has been found to have estrogenic activities .

Synthesis Analysis

The synthesis of Bavachromene involves extraction from the seeds of Psoralea corylifolia . The extract is prepared by extracting the fruit with chloroform, removing the solvent by rotary evaporation, and then partitioning between ethyl acetate and water. The partitioned organic layer is dried under vacuum and redissolved in methanol for LC-MS/MS analysis .Molecular Structure Analysis

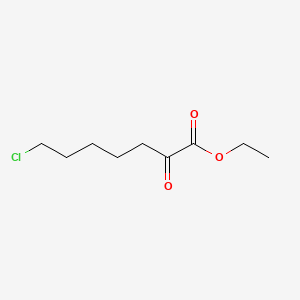

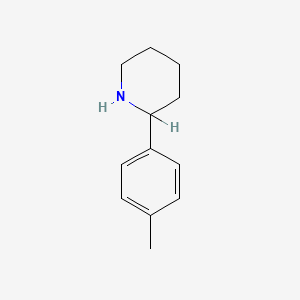

Bavachromene has a molecular formula of C20H18O4 and a molecular weight of 322.36 g/mol .Physical And Chemical Properties Analysis

Bavachromene is a yellow powder . It has a molecular weight of 322.4 g/mol and a molecular formula of C20H18O4 .科学研究应用

鉴定和结构

- 来自Psoralea corylifolia的香豆素:在从Psoralea corylifolia种子中分离出的几种香豆素中,鉴定出了巴瓦克酮,这表明它在某些植物物种中的自然存在 (Lu Yu et al., 2005)。

药代动力学和化学分析

- 香茴香的化学分析:一项涉及香茴香的研究,这是一种传统的维吾尔药物,利用巴瓦克酮作为化学成分鉴定的参考标准之一。这表明了巴瓦克酮在分析化学和药代动力学中的作用 (Atikanmu Wahefu et al., 2022)。

分析方法学

- 用于定量的LC-MS/MS方法:巴瓦克酮被用作内标物质,用于开发一种敏感的LC-MS/MS方法,用于定量大鼠血浆中的槲皮素酰基和其代谢物。这突显了它在先进分析方法学中的实用性 (Xinlun Dai等,2017)。

生物研究和潜在的治疗应用

- 抑制巨噬细胞中的NLRP3炎症小体:与巴瓦克酮密切相关的巴瓦金通过减轻LPS诱导的炎症和抑制巨噬细胞中的NLRP3炎症小体激活,展示了抗炎效应。这表明了巴瓦克酮在炎症和自身免疫疾病中的潜在治疗应用 (Yung-Li Hung et al., 2019)。

体外研究

- BACE-1抑制酶酶抑制酚类成分:对Psoralea corylifolia种子的研究发现,巴瓦克酮是一种在体外对BACE-1具有显著抑制作用的成分之一,这是与阿尔茨海默病研究相关的酶 (Y. Choi et al., 2008)。

牙科应用

- 对变形链球菌的抑制作用:研究发现,当巴瓦克酮与实验性氟化物牙膏混合时,对变形链球菌具有抑制作用。这些研究表明在牙科健康中的潜在应用 (Ju-Lee Son et al., 2020)。

生化分析

Biochemical Properties

Bavachromene has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It has shown extraordinary protective effects on SNP-induced SH-SY5Y cells model . The specific protective mechanism of Bavachromene needs to be further studied .

Cellular Effects

Bavachromene has been found to have significant effects on various types of cells and cellular processes . It has shown potential anti-AD activity, protecting model cells from AD-related damages .

Molecular Mechanism

It has been found to exert its effects at the molecular level, including potential anti-inflammatory effects .

属性

IUPAC Name |

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPURLGLYLCBSU-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345765 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-38-8 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Bavachromene?

A1: Bavachromene has demonstrated various biological activities, including:

- Antibacterial activity: Research indicates bavachromene exhibits inhibitory effects against Streptococcus mutans, a bacterium implicated in dental caries. This suggests its potential use in preventing cavities, particularly in combination with fluoride varnish. []

- Anti-inflammatory activity: Studies show that bavachromene can modulate the expression of inflammatory mediators like iNOS and COX-2 in LPS-activated microglia, suggesting potential benefits in treating neuroinflammatory diseases. []

Q2: What is the chemical structure of Bavachromene?

A2: Bavachromene is a prenylated chalcone, a type of natural product. Its structure consists of two aromatic rings linked by a three-carbon enone system, with an additional prenyl group attached.

Q3: How is Bavachromene typically isolated and identified from natural sources?

A3: Bavachromene is typically isolated from the seeds of the plant Psoralea corylifolia through various chromatographic techniques. These may include repeated column chromatography and high-performance liquid chromatography (HPLC). Identification is usually achieved through spectroscopic analyses like:

- Nuclear Magnetic Resonance (NMR): This technique helps elucidate the structure of the compound by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR data are often used for structure determination. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used. [, ]

Q4: What are the common analytical methods used for the quantification of Bavachromene in plant extracts or formulations?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method used for quantifying bavachromene in plant extracts or formulations.

- HPLC with Diode Array Detection (DAD): This method provides both qualitative and quantitative data, allowing for the simultaneous identification and quantification of bavachromene and other compounds present in the sample. [, ]

- HPLC with Mass Spectrometry (MS) Detection: This method offers higher sensitivity and selectivity than DAD and can be particularly useful for complex samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)

![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)